molecular formula C19H23NO5 B5540320 4-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-2,6-dimethoxyphenol

4-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-2,6-dimethoxyphenol

Cat. No.: B5540320
M. Wt: 345.4 g/mol
InChI Key: BTSIXDFLURPMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-2,6-dimethoxyphenol is a useful research compound. Its molecular formula is C19H23NO5 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.15762283 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cellular Proliferation in Tumors

A study explored the use of a cellular proliferative marker related to the compound for PET imaging in patients with malignant neoplasms, demonstrating its potential for evaluating solid tumor proliferation. This marker correlates significantly with tumor proliferation indicators, suggesting its utility in clinical trials for cancer diagnostics and treatment evaluation (Dehdashti et al., 2013).

Serotonin Transporter Radioligands

Research comparing serotonin transporter radioligands in healthy humans underscores the compound's relevance in psychiatric condition studies. Alterations in serotonin transporters are linked to numerous psychiatric conditions, highlighting the importance of these radioligands in understanding and treating these disorders (Frankle et al., 2004).

Metabolic Pathways and Metabolites

A comprehensive investigation into the disposition, metabolism, and elimination of a related dual orexin receptor antagonist provides insight into the compound's pharmacokinetics in humans. This research contributes to the development of sleep-promoting agents, with a focus on how the body processes and eliminates these substances (Dingemanse et al., 2013).

Excretion in Alcohol Consumption

A study on dopamine-related tetrahydroisoquinolines in alcoholic subjects revealed significant excretion levels following alcohol consumption. This suggests a potential biomarker for alcohol intake and its metabolic consequences, offering a pathway to understanding alcohol's impact on the body (Collins et al., 1979).

Orexin Receptor Antagonists

Research into the disposition and metabolism of an orexin receptor antagonist underscores the extensive metabolic processing of such compounds. This study aids in the understanding of the treatment mechanisms for insomnia, highlighting the complex interaction between these compounds and the human body (Renzulli et al., 2011).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-22-14-7-11-5-6-20-18(13(11)10-15(14)23-2)12-8-16(24-3)19(21)17(9-12)25-4/h7-10,18,20-21H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSIXDFLURPMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3=CC(=C(C=C3CCN2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.